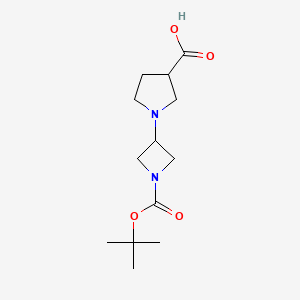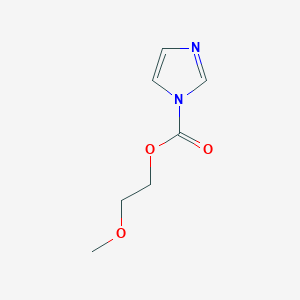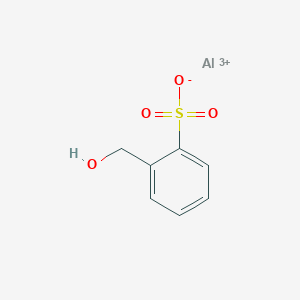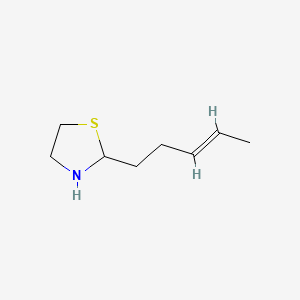
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a pyrrolidine carboxylic acid moiety. The presence of these functional groups makes it a versatile building block in synthetic chemistry and drug development.
準備方法
The synthesis of 1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a dihaloalkane or a dihaloalkene.
Coupling of the Azetidine and Pyrrolidine Rings: The final step involves coupling the azetidine and pyrrolidine rings through a suitable linker, such as a carboxylic acid or an ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor agonists/antagonists.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, such as polymers and surfactants.
作用機序
The mechanism of action of 1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid depends on its specific application. In drug development, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the Boc protecting group can enhance the compound’s stability and bioavailability, allowing it to reach its target site more effectively.
類似化合物との比較
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-methyl-1H-pyrazole-3-carboxylic acid: This compound also contains an azetidine ring and a Boc protecting group but differs in the presence of a pyrazole ring instead of a pyrrolidine ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound contains a selenazole ring and is used in the synthesis of heterocyclic amino acids.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for the synthesis of a wide range of bioactive molecules.
特性
分子式 |
C13H22N2O4 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC名 |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-7-10(8-15)14-5-4-9(6-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChIキー |
BRPUZBGXSLNYIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)

![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)

![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)


![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)




![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
